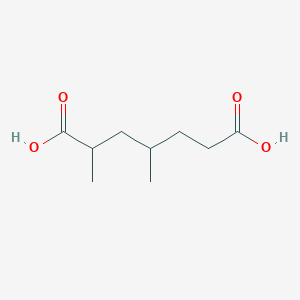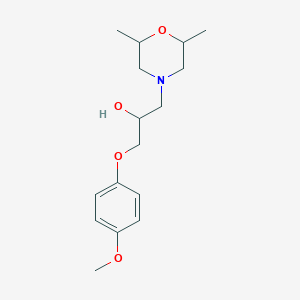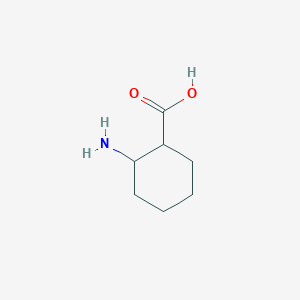
2-Chloro-6-methylphenol
描述
2-Chloro-6-methylphenol is an organic compound with the chemical formula C7H7ClO. It is also known as 6-chloro-o-cresol. This compound is characterized by the presence of a chlorine atom and a methyl group attached to a phenol ring. It appears as a white crystalline solid or a colorless to pale yellow liquid with a distinctive aromatic odor .
作用机制
Target of Action
It’s known that chlorophenols and their derivatives, which include 2-chloro-6-methylphenol, are often used in the manufacture of dyes, drugs, pesticides, and other industrial products . They have certain antibacterial and antifungal activities , suggesting they may interact with biological targets such as enzymes or receptors in microorganisms.
Mode of Action
Given its antibacterial and antifungal properties , it may interfere with essential biological processes in microorganisms, such as cell wall synthesis, protein production, or DNA replication
Biochemical Pathways
Bacteria have been shown to degrade chlorophenols and their derivatives, suggesting that these compounds can be incorporated into microbial metabolic pathways . The specific enzymes and metabolites involved in these pathways are subjects of ongoing research.
Pharmacokinetics
Given its solubility in water , it may be absorbed and distributed in the body through the circulatory system. Its metabolism and excretion would likely involve hepatic enzymes and renal clearance, respectively.
Result of Action
Due to its antibacterial and antifungal activities , it may lead to the death of microorganisms by disrupting their essential biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it can be distributed in aqueous environments. Moreover, its stability and activity may be affected by factors such as pH, temperature, and the presence of other chemicals.
生化分析
Biochemical Properties
2-Chloro-6-methylphenol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes and proteins, primarily through hydrogen bonding and hydrophobic interactions. One of the key enzymes it interacts with is cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 can lead to the hydroxylation of this compound, making it more water-soluble and easier to excrete .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress. The compound can induce the expression of antioxidant enzymes such as superoxide dismutase and catalase, which help mitigate oxidative damage. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as acetylcholinesterase, leading to an accumulation of acetylcholine in synaptic clefts. This inhibition can result in prolonged nerve impulses and potential neurotoxicity. Furthermore, this compound can induce changes in gene expression by activating transcription factors involved in stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro studies has shown that it can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes. In in vivo studies, prolonged exposure can result in cumulative toxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal toxic effects, while higher doses can lead to significant toxicity. In rodent studies, high doses of this compound have been associated with liver and kidney damage, as well as neurotoxic effects. The threshold for toxicity is dose-dependent, with higher doses leading to more severe adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which hydroxylate the compound to form more water-soluble metabolites. These metabolites can then be conjugated with glucuronic acid or sulfate and excreted in the urine. The metabolic pathways of this compound are crucial for its detoxification and elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins such as organic anion transporters, which facilitate its movement across cell membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can influence its distribution and localization within the body .
Subcellular Localization
This compound is primarily localized in the cytoplasm and can also be found in cellular organelles such as the endoplasmic reticulum and mitochondria. Its subcellular localization is influenced by its hydrophobic properties and the presence of targeting signals that direct it to specific compartments. The activity and function of this compound can be affected by its localization, as it may interact with different biomolecules in various cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-6-methylphenol can be synthesized through various methods, including nucleophilic aromatic substitution. One common method involves the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure consistent quality .
化学反应分析
Types of Reactions
2-Chloro-6-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms, such as 2-chloro-6-methylcyclohexanol.
Substitution: It readily undergoes nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学研究应用
2-Chloro-6-methylphenol has a wide range of applications in scientific research:
Biology: It exhibits antimicrobial properties and is used in the formulation of disinfectants and antiseptics.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
相似化合物的比较
Similar Compounds
2-Chloro-4-methylphenol: Similar structure but with the chlorine atom at the 4-position.
4-Chloro-2-methylphenol: Chlorine and methyl groups are positioned differently on the phenol ring.
2,4-Dichlorophenol: Contains two chlorine atoms on the phenol ring.
Uniqueness
2-Chloro-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position of the chlorine and methyl groups influences its reactivity and interactions with other molecules, making it valuable in various applications .
属性
IUPAC Name |
2-chloro-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNZJHFXFVLXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075362 | |
| Record name | 6-Chloro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-64-9 | |
| Record name | 2-Chloro-6-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Cresol, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-methylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-6-methylphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQL8JA6BSZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-chloro-6-methylphenol and why is it relevant to wine production?
A1: this compound, also known as 6-chloro-ortho-cresol, is a chlorophenol compound that can cause undesirable taints and off-flavors in wine. It has been identified as the cause of musty or medicinal aromas in some commercial wines. [] The development of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC/MS), has made it possible to detect and quantify this compound at very low concentrations. []
Q2: How does the structure of this compound relate to its observed properties?
A2: The structure of this compound significantly influences its properties. For instance, the presence of the hydroxyl (-OH) and methyl (-CH3) groups on the aromatic ring allows for a specific type of interaction called spin-spin coupling. This interaction can be observed and measured using nuclear magnetic resonance (NMR) spectroscopy, providing valuable information about the molecule's conformation. Research has shown that the strength of the spin-spin coupling between the hydroxyl and methyl protons in this compound varies depending on their relative positions (cis or trans). [] This information can be used to understand the compound's behavior in different environments.
Q3: Beyond wine taint, are there other applications for this compound?
A3: Yes, this compound is a versatile compound with potential applications beyond its association with wine taint. Research suggests it can be used as a building block for synthesizing more complex molecules. One example is the synthesis of 4-benzyl-2-chloro-6-methylphenol, a potential antiseptic agent. [] This highlights the potential of this compound as a starting material for developing new compounds with valuable properties.
Q4: Are there other compounds similar to this compound that can impact wine quality?
A4: Yes, this compound is not the only compound that can negatively impact wine quality. Research has identified other related compounds, including 2,6-dichlorophenol and indole, as contributors to off-flavors in wine. [] 2,6-Dichlorophenol can impart a medicinal or phenolic taint, while indole is associated with fecal or mothball-like aromas. The identification and quantification of these compounds are crucial for ensuring wine quality and preventing undesirable sensory experiences for consumers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



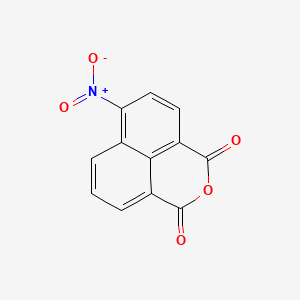
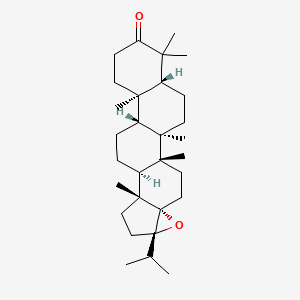
![Methyl 4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamido)benzoate](/img/structure/B1203847.png)
![4-[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl]-2-methyl-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1203848.png)
![1-(1-Piperidinyl)-2-[[4-(prop-2-enylamino)-1-phthalazinyl]thio]ethanone](/img/structure/B1203849.png)
![2-[[3-Acetyl-1-[4-(dimethylamino)phenyl]-2-methyl-5-indolyl]oxy]acetamide](/img/structure/B1203852.png)

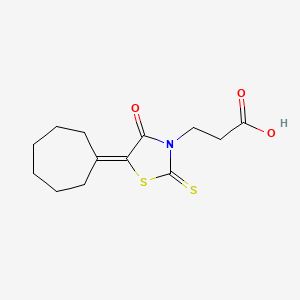
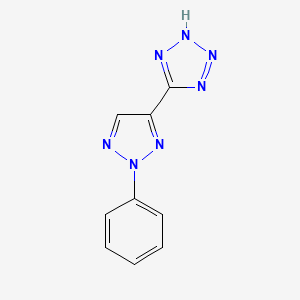
![6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one](/img/structure/B1203860.png)
